molecular formula C15H12BrN5O2 B11103578 Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-

Cat. No.: B11103578
M. Wt: 374.19 g/mol
InChI Key: LFZIGDAOCRNCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- is a complex organic compound that features a bromophenyl group, a tetrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- typically involves multi-step organic reactions. One common method includes the following steps:

    Tetrazole Formation: The formation of the tetrazole ring through cyclization reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols-substituted compounds.

Scientific Research Applications

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- involves its interaction with specific molecular targets. The bromophenyl group and tetrazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The acetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Acetamide, N-(3-chlorophenyl)-2-[4-(1-tetrazolyl)phenoxy]-
  • Acetamide, N-(3-fluorophenyl)-2-[4-(1-tetrazolyl)phenoxy]-
  • Acetamide, N-(3-iodophenyl)-2-[4-(1-tetrazolyl)phenoxy]-

Comparison:

  • Uniqueness: The presence of the bromine atom in Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs.
  • Reactivity: The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity and interaction with biological targets.
  • Applications: While similar compounds may share some applications, the specific properties of the brominated compound make it particularly suitable for certain research and industrial applications.

Properties

Molecular Formula

C15H12BrN5O2

Molecular Weight

374.19 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C15H12BrN5O2/c16-11-2-1-3-12(8-11)18-15(22)9-23-14-6-4-13(5-7-14)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)

InChI Key

LFZIGDAOCRNCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.